1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI) 1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 149952-78-3
VCID: VC0134720
InChI: InChI=1S/C10H19NO4/c1-2-15-7-3-4-11-5-6(12)9(13)8(11)10(7)14/h6-10,12-14H,2-5H2,1H3/t6-,7+,8+,9-,10-/m1/s1
SMILES: CCOC1CCN2CC(C(C2C1O)O)O
Molecular Formula: C10H19NO4
Molecular Weight: 217.265

1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI)

CAS No.: 149952-78-3

Main Products

VCID: VC0134720

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI) - 149952-78-3

CAS No. 149952-78-3
Product Name 1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI)
Molecular Formula C10H19NO4
Molecular Weight 217.265
IUPAC Name (1S,2R,7S,8S,8aS)-7-ethoxy-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol
Standard InChI InChI=1S/C10H19NO4/c1-2-15-7-3-4-11-5-6(12)9(13)8(11)10(7)14/h6-10,12-14H,2-5H2,1H3/t6-,7+,8+,9-,10-/m1/s1
Standard InChIKey LKROYUIKMLNPCJ-SOYHJAILSA-N
SMILES CCOC1CCN2CC(C(C2C1O)O)O
Synonyms 1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator